(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)but-2-enoic acid
Overview
Description
(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)but-2-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohepta[b]thiophene ring, an amino group, and a but-2-enoic acid moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)but-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclohepta[b]thiophene core, followed by functionalization to introduce the amino and carbonyl groups. The final step involves the formation of the but-2-enoic acid moiety under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)but-2-enoic acid is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug design and development.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, including its use as a lead compound for developing new pharmaceuticals. Its ability to interact with specific molecular targets can be leveraged to design drugs with desired biological effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it valuable for producing various chemical products.
Mechanism of Action
The mechanism of action of (2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-4-oxo-4-({3-[(methoxycarbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)but-2-enoic acid
- (2E)-4-oxo-4-({3-[(ethoxycarbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)but-2-enoic acid
- (2E)-4-oxo-4-({3-[(butoxycarbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)but-2-enoic acid
Uniqueness
The uniqueness of (2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)but-2-enoic acid lies in its specific combination of functional groups and structural features. This combination imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-4-oxo-4-[(3-propan-2-yloxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]but-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-10(2)23-17(22)15-11-6-4-3-5-7-12(11)24-16(15)18-13(19)8-9-14(20)21/h8-10H,3-7H2,1-2H3,(H,18,19)(H,20,21)/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMVRXFETYDDMU-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90417062 | |
Record name | ST50916064 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90417062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5703-35-5 | |
Record name | ST50916064 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90417062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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